(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566093
InChI: InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+
SMILES:
Molecular Formula: C7H10ClNO
Molecular Weight: 159.61 g/mol

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

CAS No.:

Cat. No.: VC16566093

Molecular Formula: C7H10ClNO

Molecular Weight: 159.61 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride -

Specification

Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
IUPAC Name (1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride
Standard InChI InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+
Standard InChI Key XBGXAONDHMFSCO-OLQVQODUSA-N
Isomeric SMILES C1C[C@@H]2[C@H]1CN(C2)C(=O)Cl
Canonical SMILES C1CC2C1CN(C2)C(=O)Cl

Introduction

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is of interest in synthetic organic chemistry due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Below, we delve into its structure, properties, synthesis, and potential applications.

Structural Characteristics

2.1 Molecular Formula and Weight

  • Molecular Formula: C7H10ClNO

  • Molecular Weight: Approximately 159.61 g/mol

2.2 Stereochemistry

  • The compound has a specific stereochemical configuration denoted by (1R,5S), indicating the spatial arrangement of substituents around the bicyclic framework.

2.3 Structural Features

  • The bicyclic system consists of a seven-membered ring with a nitrogen atom incorporated into the structure.

  • A carbonyl chloride functional group (-COCl) is attached to the bicyclic framework, making it reactive for further chemical transformations.

PropertyValue
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
Functional GroupsCarbonyl chloride (-COCl)
Stereochemistry(1R,5S)

Synthesis

The synthesis of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the following steps:

  • Formation of the Bicyclic Scaffold:

    • The bicyclic azabicyclo[3.2.0]heptane core is synthesized using cyclization reactions involving amines and suitable precursors such as diketones or diesters.

  • Introduction of the Carbonyl Chloride Group:

    • The carbonyl chloride functionality is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a base like pyridine.

This synthetic approach ensures stereochemical control to yield the desired (1R,5S) configuration.

Applications

5.1 Medicinal Chemistry

  • (1R,5S)-3-Azabicyclo[3.2.0]heptane derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.

  • The carbonyl chloride group allows for facile derivatization into amides or esters, which are common motifs in drug molecules.

5.2 Synthetic Intermediate

  • It serves as a versatile intermediate in organic synthesis for constructing complex molecular architectures.

  • Its bicyclic core provides a rigid scaffold that can enhance binding affinity in drug design.

Analytical Data

The characterization of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves:

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): Confirms stereochemistry and functional groups.

    • IR (Infrared Spectroscopy): Identifies characteristic vibrations of the carbonyl chloride group (~1800 cm⁻¹).

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

Analytical TechniqueKey Observations
NMRSignals for bicyclic protons and COCl group
IRStrong absorption at ~1800 cm⁻¹ for COCl
MSMolecular ion peak at m/z = 159

Safety and Handling

Due to its reactivity:

  • Handle under dry conditions to avoid hydrolysis.

  • Use personal protective equipment (PPE) such as gloves and goggles when working with this compound.

  • Store in a cool, dry place away from incompatible substances like water or strong bases.

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